DCID
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Overview
Description
Dichloroimidazolidinedione (DCID) is a novel coupling reagent used in organic synthesis. It has gained attention for its ability to promote esterification reactions under mild conditions, making it a valuable tool in the synthesis of esters from carboxylic acids and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
DCID can be synthesized through the reaction of imidazolidinedione with chlorine gas. The reaction typically occurs at room temperature and involves the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound involves the large-scale chlorination of imidazolidinedione. The process is optimized to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
DCID undergoes various types of chemical reactions, including:
Esterification: This compound is used as a coupling reagent to promote the esterification of carboxylic acids with alcohols.
Heck Cross-Coupling: This compound can activate C–O bonds in phenols, facilitating palladium-catalyzed Heck cross-coupling reactions.
Common Reagents and Conditions
Esterification: The reaction typically occurs at room temperature using this compound as the coupling reagent.
Heck Cross-Coupling: The reaction involves the use of palladium catalysts and phenols as substrates.
Major Products
Esterification: The major products are esters formed from the reaction of carboxylic acids and alcohols.
Heck Cross-Coupling: The major products are coupled phenol derivatives.
Scientific Research Applications
DCID has a wide range of applications in scientific research, including:
Mechanism of Action
DCID promotes esterification by activating the carboxylic acid, making it more reactive towards nucleophilic attack by the alcohol. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to form the ester . In Heck cross-coupling reactions, this compound activates the C–O bond in phenols, facilitating the palladium-catalyzed coupling with alkenes .
Comparison with Similar Compounds
DCID is unique in its ability to promote esterification under mild conditions with high yields. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis and esterification reactions.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
Oxalyl Chloride: Used in the synthesis of acid chlorides and esters.
This compound stands out due to its mild reaction conditions and high efficiency in promoting esterification and cross-coupling reactions .
Properties
CAS No. |
130817-81-1 |
---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(1R,2R,10R,11R)-2-acetyloxy-9,12-dioxo-1-pentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3,5,7,13,15,17-hexaenyl] acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-3-7-13(15)19(25)17(21)18-20(26)14-8-4-6-10-16(14)22(18,21)28-12(2)24/h3-10,17-18H,1-2H3/t17-,18-,21-,22-/m0/s1 |
InChI Key |
MGKJFRPUFVNFPI-GPHNJDIKSA-N |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]([C@@H]3[C@]1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
SMILES |
CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
Canonical SMILES |
CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
Synonyms |
9,10-dioxoindano(2',3'-4,3)cyclobuta(1,2-b)indan-4b,4c-diyl diacetate DCID |
Origin of Product |
United States |
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